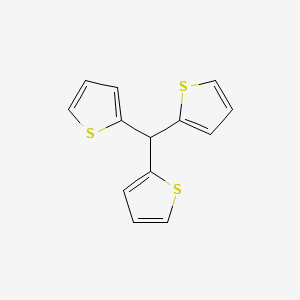

Tri(2-thienyl)methane

Description

Historical Perspectives and Evolution of Triarylmethane Chemistry

The study of triarylmethanes has a rich history dating back to the 19th century, closely linked to the birth of the synthetic dye industry. The parent compound of this class, triphenylmethane (B1682552), was first synthesized in 1872 by German chemist August Kekulé and his Dutch student Antoine Paul Nicolas Franchimont. wikipedia.org However, derivatives of triarylmethane were already in use. In the late 1850s, chemists discovered that the oxidation of impure aniline (B41778) could produce brightly colored substances. britannica.com French chemist François-Emmanuel Verguin's synthesis of a rose-colored dye he named fuchsine from aniline and stannic chloride between 1858 and 1859 marked a significant milestone. britannica.com

For nearly two decades, the chemical nature of these vibrant dyes remained a puzzle. mdpi.com The structural elucidation of aromatic compounds, following Kekulé's proposed structure for benzene (B151609) in 1865, paved the way for a rational understanding of these molecules. britannica.com In 1878, German chemist Emil Fischer established the fundamental structure of triphenylmethane dyes, showing that they consist of three aryl groups attached to a central carbon atom. britannica.com This foundational work enabled more controlled and effective synthesis of a wide array of dyes, including Malachite Green and Crystal Violet, and later, sulfonated versions with improved water solubility. mdpi.com The development of Friedel–Crafts alkylation provided a key synthetic route to the triarylmethane scaffold. wikipedia.orgrsc.org

Significance of Tri(2-thienyl)methane within Heterocyclic Organic Chemistry Research

The introduction of heterocyclic rings, such as thiophene (B33073), in place of the phenyl groups of triphenylmethane, marked a significant evolution in triarylmethane chemistry. Heterocyclic compounds are of immense importance in medicinal and biological systems, with a vast number of drugs and natural products containing heterocyclic moieties. tiu.edu.iq this compound, as a heterocyclic analogue of triphenylmethane, possesses distinct characteristics that have captured the attention of researchers.

The presence of the sulfur-containing thiophene rings imparts unique electronic properties due to the potential for conjugation between the rings. smolecule.com This distinguishes it from its carbocyclic and other heterocyclic counterparts like tris(2-furyl)methane. smolecule.comcusat.ac.in These properties make this compound and its derivatives attractive candidates for applications in materials science, particularly in the development of organic electronics, semiconductors, and photovoltaic devices. smolecule.comontosight.ai

Furthermore, the this compound framework serves as a versatile building block in organic synthesis. smolecule.com Its structure allows for functionalization at various positions on the thiophene rings or at the central methane (B114726) carbon. The ability to generate the tri(2-thienyl)methyl anion via lithiation opens up pathways for nucleophilic substitution reactions, enabling the construction of more complex molecules. smolecule.comcusat.ac.in This versatility establishes its importance as a key intermediate for synthesizing novel organic compounds with potentially valuable properties. smolecule.com

Current Research Landscape and Key Areas of Investigation for this compound

Contemporary research on this compound is multifaceted, exploring its synthesis, reactivity, and application in constructing advanced molecular architectures. Key areas of investigation include its use as a core for dendrimers, the synthesis of novel cage-like structures, and the study of its reactive intermediates.

Synthesis and Catalysis: While traditional methods like Friedel-Crafts alkylation and acid-catalyzed condensation are still employed, modern research focuses on developing more efficient and sustainable synthetic routes. smolecule.comrsc.org One such advancement is the use of heterogeneous catalysts, like silica-supported antimony trichloride (B1173362), which allows for solvent-free synthesis under mild conditions with high yields and catalyst recyclability. smolecule.com

Reactive Intermediates: A significant portion of research investigates the reactive species derived from this compound.

Anions: The tri(2-thienyl)methyl anion, typically generated using butyllithium, is a powerful nucleophile. cusat.ac.in Researchers have studied its reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds, demonstrating its utility in targeted molecular construction. smolecule.comcusat.ac.in

Cations: The tris(2-thienyl)methyl cation is another species of interest, with studies focusing on its stability and spectroscopic properties. acs.orgfukui-ut.ac.jp It has been used as a precursor in the synthesis of more complex molecules like tetrakis(2-thienyl)methane. fukui-ut.ac.jpepa.gov

Radicals: The potential for this compound to form a stable radical, analogous to Gomberg's famous triphenylmethyl radical, is also an area of exploration, driven by the fundamental interest in organic free radicals. cusat.ac.in

Advanced Molecular Architectures: The symmetric, three-dimensional nature of this compound makes it an ideal core molecule for creating larger, well-defined structures.

Dendrimers: It has been used as a central core for the synthesis of dendrimers, which are highly branched, tree-like macromolecules with applications in materials science and as nanoscale building blocks. cusat.ac.inclockss.org

Cage Molecules: Researchers have successfully synthesized novel cage molecules, named trithienylmethanophanes, by performing McMurry coupling reactions on functionalized this compound derivatives. cusat.ac.infukui-ut.ac.jp X-ray analysis of these molecules revealed a three-dimensional cavity with the sulfur atoms of the thiophene rings directed inward, suggesting potential for encapsulating metal ions. cusat.ac.infukui-ut.ac.jp

These research directions highlight the ongoing importance of this compound as a versatile platform for fundamental chemical studies and the development of new functional materials.

Data Tables

Table 1: Selected Synthetic Methods for this compound

| Method | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Condensation Reaction | Thiophene, 2-Thiophene aldehyde | Sulfuric acid | ~50 °C | ~38% | smolecule.com |

| Friedel-Crafts Alkylation | Thiophene derivatives, Chloroform (B151607) | Tin tetrachloride (SnCl₄) | Not specified | Not specified | smolecule.com |

| Heterogeneous Catalysis | Not specified | Silica-supported antimony trichloride (SbCl₃/SiO₂) | Solvent-free, mild conditions | 82-89% | smolecule.com |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1′,1″-Methanetriyltribenzene |

| 2-Thiophene aldehyde |

| Aluminum chloride |

| Aniline |

| Antimony trichloride |

| Benzene |

| Benzaldehyde |

| Benzylidene chloride |

| Butyllithium |

| Carbon tetrachloride |

| Chloroform |

| Crystal Violet |

| Di(2-thienyl)methane |

| Di(3-thienyl)methane |

| Di(3-thienyl)methanol |

| Di-2-thienylketone |

| Diphenylmercury |

| Fuchsine |

| Malachite Green |

| Methane |

| Phosphorus pentachloride |

| Silica |

| Stannic chloride |

| Sulfuric acid |

| Tetrakis(2-thienyl)methane |

| Tetrakis(5-(tri-2-thienyl)methyl-2-thienyl)methane |

| Thiophene |

| Tin tetrachloride |

| This compound |

| Tri(2-thienyl)methanol |

| Tri(phenyl)methane |

| Triphenylmethane |

| Tris(2-furyl)methane |

Structure

3D Structure

Properties

Molecular Formula |

C13H10S3 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-(dithiophen-2-ylmethyl)thiophene |

InChI |

InChI=1S/C13H10S3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9,13H |

InChI Key |

HCYMSXYLEDFWOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=CS2)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for Tri 2 Thienyl Methane and Its Precursors

Classic Synthetic Routes to Tri(2-thienyl)methane

Traditional methods for synthesizing this compound have laid the groundwork for more advanced protocols. These early approaches primarily relied on established reactions such as Friedel-Crafts alkylation and the use of organometallic reagents.

Friedel-Crafts Alkylation Approaches for Triheteroarylmethanes

The Friedel-Crafts alkylation has been a cornerstone in the synthesis of triheteroarylmethanes, including this compound. smolecule.comthaiscience.info This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic or heteroaromatic compound with an alkylating agent in the presence of a Lewis acid catalyst.

One of the most common methods for synthesizing this compound involves the acid-catalyzed condensation of thiophene (B33073) with a suitable electrophile. For instance, the reaction of thiophene with 2-thiophene aldehyde in a 2:1 molar ratio, catalyzed by sulfuric acid at elevated temperatures (around 50 °C), yields this compound. smolecule.com However, this method often results in moderate yields, approximately 38%, after purification. smolecule.com Alternative condensing agents like phosphorus pentoxide in benzene (B151609) have been explored, but they have generally produced lower yields compared to sulfuric acid. smolecule.com

Lewis acids such as tin(IV) chloride (SnCl₄) and aluminum chloride (AlCl₃) have also been employed to facilitate the reaction. smolecule.com The mechanism involves the generation of a carbocation intermediate, which then undergoes nucleophilic attack by the electron-rich thiophene rings. smolecule.comcerritos.edu A significant challenge in Friedel-Crafts alkylation is the potential for overalkylation, as the product is often more nucleophilic than the starting material. cerritos.edu

A variety of catalysts have been investigated to improve the efficiency and selectivity of the Friedel-Crafts alkylation for synthesizing triheteroarylmethanes. These include:

Brønsted acids: Sulfuric acid smolecule.com

Lewis acids: Tin(IV) chloride, Aluminum chloride, Bismuth(III) triflate (Bi(OTf)₃) buu.ac.thsmolecule.com

Metal chlorides: Gold(III) chloride (AuCl₃) thaiscience.info

Heterogeneous catalysts: Zeokarb-225 researchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Alkylation for Triheteroarylmethane Synthesis

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Thiophene, 2-Thiophene aldehyde | 50 °C | ~38% | smolecule.com |

| Bi(OTf)₃ | Arenes/Heteroarenes, Trialkyl orthoformates | Room Temperature, Solvent-free | High | buu.ac.th |

| AuCl₃ | 2-Methylfuran, Aromatic aldehyde | Room Temperature, CH₃CN | 44-93% | thaiscience.info |

Methodologies Involving Organometallic Reagents

The use of organometallic reagents offers an alternative and often more controlled route to this compound and its derivatives. libretexts.orgyoutube.com These methods typically involve the reaction of a thienyl-organometallic species with a suitable electrophile.

A key intermediate in some of these syntheses is tri(2-thienyl)methyllithium, which can be generated from this compound by reaction with butyllithium. smolecule.com This lithiated species is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds, allowing for the functionalization of the this compound core. smolecule.com

The direct preparation of thienyl organometallic reagents has also been explored. For example, 3-thienylzinc and 3-thienylmagnesium iodides can be generated through the direct oxidative addition of highly reactive Rieke zinc and magnesium to 3-iodothiophene. capes.gov.br Similarly, 3-thienylmanganese bromides can be prepared from the reaction of Rieke manganese with 3-bromothiophene. capes.gov.br These organometallic reagents can then participate in coupling reactions to form more complex structures.

Modern and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of this compound. These modern protocols often utilize transition metal catalysis and adhere to the principles of green chemistry.

Transition Metal-Catalyzed Coupling Reactions in Thienylmethane Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and their application to the synthesis of thienylmethanes is no exception. eie.grnih.gov These reactions offer high efficiency and functional group tolerance. Palladium-catalyzed reactions, in particular, are widely used due to their versatility and high activity. mdpi.com

Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings have been employed to construct the carbon-carbon bonds necessary for forming the this compound framework. eie.grjst.go.jp For instance, a Suzuki coupling reaction can be utilized as a key step in the synthesis of related thienyl-containing compounds. jst.go.jp These methods often involve the coupling of a thienylboronic acid or its ester with a suitable organic halide in the presence of a palladium catalyst and a base.

The development of new ligands for transition metal catalysts has also played a crucial role in advancing these synthetic methods. While phosphine (B1218219) ligands have been traditionally used, there is a growing interest in developing air- and water-stable catalysts with N, O, or S donor groups. eie.gr

Green Chemistry Approaches and Solvent-Free Syntheses

In line with the growing emphasis on sustainable chemistry, green approaches to the synthesis of this compound have been developed. rasayanjournal.co.insemanticscholar.org These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable example is the one-pot, solvent-free synthesis of triheteroarylmethanes using bismuth(III) triflate (Bi(OTf)₃) as a catalyst. buu.ac.th This method allows for the Friedel-Crafts alkylation of various arenes and heteroarenes with trialkyl orthoformates at room temperature and under an air atmosphere, offering operational simplicity and high atom economy. buu.ac.th

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. rasayanjournal.co.in The use of microwave irradiation can significantly reduce reaction times and improve yields. For instance, the synthesis of bis(indolyl)methanes, structurally related to triheteroarylmethanes, has been achieved under microwave irradiation using succinic acid as a green catalyst in water. researchgate.net

Scalable Synthesis and Yield Optimization Studies

The development of scalable and high-yield synthetic routes is crucial for the practical application of this compound in materials science. acs.org Research in this area focuses on optimizing reaction conditions to maximize product yield and purity while ensuring the process is amenable to large-scale production.

Studies have shown that careful control of reaction parameters such as temperature and solvent can significantly impact the yield of this compound. For example, in the acid-catalyzed condensation of thiophene, conducting the reaction at temperatures below 0°C can reduce the formation of polymeric byproducts, while temperatures between 25–30°C provide a good balance between reaction rate and selectivity, leading to isolated yields as high as 68%. smolecule.com

Synthesis of Key Intermediates and Thienyl-Containing Precursors.

The efficient synthesis of this compound relies on the availability of key intermediates and thienyl-containing precursors. A common and straightforward approach involves the acid-catalyzed condensation of thiophene with a suitable electrophile. For instance, the reaction of thiophene with 2-thiophene aldehyde in a 2:1 molar ratio, catalyzed by sulfuric acid, yields this compound. rsc.org While effective, this method can sometimes result in moderate yields and require significant purification.

Another important class of precursors is organometallic thienyl reagents. Lithiation of thiophene, followed by reaction with an appropriate electrophile, is a versatile strategy. For example, 2-thienyllithium (B1198063) can be reacted with chloroform (B151607) in the presence of a Lewis acid like tin(IV) chloride to produce this compound through sequential alkylation steps. rsc.org Furthermore, the generation of tri(2-thienyl)methyllithium from this compound itself opens pathways for further functionalization by reacting it with various electrophiles. rsc.org

Transition metal-catalyzed cross-coupling reactions offer a more controlled and often higher-yielding route to thienyl-containing precursors. The Suzuki-Miyaura coupling, for instance, can be employed by reacting 2-thienylboronic acids with a trihalomethane in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). rsc.org This method provides good yields and tolerates a range of functional groups. Similarly, Stille coupling reactions between organotin reagents and thienyl halides are also utilized. ugr.esoaepublish.com

The synthesis of more complex precursors, such as those for dendritic structures, often involves multi-step sequences. For example, a tetraol precursor can be synthesized through a four-fold lithiation of a core molecule followed by treatment with di-2-thienylketone. nih.gov Bis(thien-2-yl)methane and its derivatives are also crucial intermediates, which can be synthesized using methods like regioselective meso-lithiation followed by reaction with an electrophile. researchgate.net

A summary of common synthetic methods for key intermediates is presented below:

| Precursor/Intermediate | Synthetic Method | Reagents | Typical Yield | Reference |

| This compound | Acid-Catalyzed Condensation | Thiophene, 2-Thiophene aldehyde, H₂SO₄ | ~38% | rsc.org |

| This compound | Friedel-Crafts Alkylation | 2-Thienyllithium, Chloroform, SnCl₄ | Moderate | rsc.org |

| This compound | Suzuki-Miyaura Coupling | 2-Thienylboronic acid, Bromoform, Pd(PPh₃)₄ | 70-78% | rsc.org |

| Tetraol Precursor | Lithiation/Addition | Lithiated core, Di-2-thienylketone | 78% | nih.gov |

| Bis(thien-2-yl)methane | meso-Lithiation/Electrophilic Quench | Bis(thien-2-yl)methane, Dimsyl anion, Electrophile | Good | researchgate.net |

Stereoselective Synthesis Strategies for Chiral this compound Architectures.

The development of stereoselective methods to synthesize chiral this compound architectures is a challenging yet important frontier, as the spatial arrangement of the thienyl groups can significantly influence the molecule's properties and applications. While direct asymmetric synthesis of this compound is not extensively documented, strategies developed for analogous chiral triarylmethanes can be adapted.

One promising approach is the use of chiral catalysts in C-H functionalization reactions. For example, rhodium-catalyzed C-H insertion of a diaryldiazomethane into a cyclohexadiene, followed by oxidation, has been shown to produce chiral triarylmethanes with high enantioselectivity. nih.gov The use of chiral dirhodium tetracarboxylate catalysts is key to controlling the stereochemistry of the product. nih.gov This methodology could potentially be applied to thienyl-containing starting materials.

Organocatalysis offers another powerful tool for asymmetric synthesis. The enantioselective reduction of para-quinone methide intermediates, generated in situ from racemic triarylmethanols using a chiral phosphoric acid catalyst, has been demonstrated to yield enantioenriched triarylmethanes. rsc.org This transfer hydrogenation approach avoids the need for pre-synthesized unstable intermediates. rsc.org

Phase-transfer catalysis has also been successfully employed for the asymmetric synthesis of chiral triarylmethanes. A chiral bifunctional quaternary phosphonium (B103445) bromide catalyst can facilitate the SNAr reaction of 3-aryloxindoles to create a chiral all-carbon quaternary center, a key feature of many chiral triarylmethanes. nih.govresearchgate.net The urea (B33335) moiety on the catalyst plays a crucial role in achieving high enantioselectivity. nih.gov

Furthermore, chiral primary amine catalysis has been utilized in asymmetric photochemical reactions of pyridotriazoles with boronic acids to access a variety of chiral triarylmethanes with excellent yields and enantioselectivities. acs.org This method's broad substrate scope suggests its potential applicability to thienyl boronic acids.

A summary of potential stereoselective strategies is provided below:

| Stereoselective Strategy | Catalyst Type | Key Reaction | Potential Application to this compound | Reference |

| Rhodium-Catalyzed C-H Functionalization | Chiral Dirhodium Tetracarboxylate | C-H insertion of a diaryldiazomethane | Use of thienyl-substituted diazomethanes | nih.gov |

| Organocatalytic Transfer Hydrogenation | Chiral Phosphoric Acid | Asymmetric reduction of in situ generated para-quinone methides | Adaptation for thienyl-substituted methanols | rsc.org |

| Phase-Transfer Catalysis | Chiral Bifunctional Quaternary Phosphonium Bromide | Asymmetric SNAr reaction | Synthesis of thienyl-containing oxindoles | nih.govresearchgate.net |

| Chiral Primary Amine Catalysis | Chiral Diamine-Derived Pyrroles and Primary Amines | Asymmetric photochemical reaction with boronic acids | Reaction with thienyl boronic acids | acs.org |

These strategies highlight the potential for creating chiral this compound architectures by leveraging recent advances in asymmetric catalysis. The choice of method would depend on the specific substitution pattern and desired stereochemistry of the target molecule.

Reaction Chemistry and Mechanistic Investigations of Tri 2 Thienyl Methane

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Rings

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). uoanbar.edu.iqonlineorganicchemistrytutor.com Similar to other five-membered heterocycles like furan and pyrrole, thiophene is significantly more reactive than benzene (B151609) in these reactions. uoanbar.edu.iqonlineorganicchemistrytutor.com The enhanced reactivity is attributed to the ability of the sulfur heteroatom to stabilize the cationic intermediate, known as the Wheland intermediate, through resonance. uoanbar.edu.iq

Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position over the C3 (β) position. onlineorganicchemistrytutor.com This regioselectivity is due to the greater number of resonance structures that can be drawn for the intermediate carbocation when the electrophile adds to the C2 position, leading to more effective delocalization of the positive charge. onlineorganicchemistrytutor.com

In the case of tri(2-thienyl)methane, the three thiophene rings provide multiple sites for electrophilic attack. The substitution reactions are influenced by the electron-donating nature of the other two thienyl groups attached to the central methane (B114726) carbon. While specific kinetic studies on this compound are not extensively detailed in the provided literature, analogous reactions on related compounds demonstrate the typical reactivity. For instance, acetylation of tris(2-furyl)methane, a furan analog, has been carried out, suggesting that similar functionalizations are feasible on the thiophene rings of this compound. cusat.ac.in The mechanism for EAS on a thiophene ring generally involves two main steps:

Electrophilic Addition: The aromatic π-system of the thiophene ring attacks the electrophile (E+), forming a resonance-stabilized carbocation (Wheland intermediate). lumenlearning.com

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. lumenlearning.comresearchgate.net

This process allows for the introduction of various functional groups onto the thiophene rings, a key strategy in modifying the properties of the molecule.

Nucleophilic Reactivity and Functionalization at the Methane Carbon

The central methane carbon of this compound exhibits reactivity towards both the formation of a carbanion and a carbocation, enabling diverse functionalization pathways.

Treatment of this compound with a strong base, such as butyllithium, results in deprotonation of the methine proton to generate tri(2-thienyl)methyllithium. smolecule.com This carbanion is a potent nucleophile and can react with various electrophiles. For example, its reaction with alkyl halides leads to the formation of new carbon-carbon bonds at the central carbon, effectively alkylating the molecule. smolecule.com

Conversely, the this compound scaffold can stabilize a positive charge at the central carbon, forming the tri(2-thienyl)methyl cation. This carbocation is a heterocyclic analog of the well-known triphenylmethyl (trityl) cation. cusat.ac.inresearchgate.net The stability of this cation is attributed to the extensive delocalization of the positive charge across the three electron-rich thiophene rings. The formation and properties of the tris(2-thienyl)methyl cation have been the subject of detailed NMR spectroscopic studies. acs.org This cationic intermediate can be trapped by nucleophiles, providing another route for functionalization at the methane carbon.

| Reagent | Intermediate Species | Product Type |

| Butyllithium | Tri(2-thienyl)methyllithium (Carbanion) | C-Alkylated derivatives |

| Strong Acid / Lewis Acid | Tri(2-thienyl)methyl cation (Carbocation) | Products of nucleophilic attack |

Oxidation-Reduction Chemistry of this compound

The redox chemistry of this compound and its derivatives is characterized by processes occurring at both the thiophene rings and the central carbon-hydrogen bond.

The electrochemical properties of molecules containing multiple thienyl units have been investigated using techniques like cyclic voltammetry. Thienyl-containing compounds typically exhibit oxidation processes corresponding to the removal of electrons from the π-system of the thiophene rings. researchgate.netnih.gov For example, studies on 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine, which also features three thiophene units, show an oxidation potential of 1.27 V vs. SCE. nih.gov The electrochemical oxidation of such systems often generates highly reactive cation radical species. nih.gov In this compound, the oxidation is expected to be influenced by the electronic communication between the three rings through the central carbon. Cyclic voltammetry can reveal the stability of the resulting oxidized species and the reversibility of the redox processes.

This compound can undergo chemical oxidation. A common transformation is the oxidation of the central C-H bond to form a hydroxyl group, yielding tri(2-thienyl)methanol. smolecule.com This reaction typically involves an oxidizing agent that can abstract the methine hydrogen or insert an oxygen atom.

Conversely, reduction of the tri(2-thienyl)methyl system, particularly the cation, can occur. Chemical reduction of the tri(2-thienyl)methyl cation would regenerate the parent this compound. The thiophene rings themselves can also be subject to reduction under specific, often harsh, conditions, though this is less common than reactions involving the central carbon or electrophilic substitution on the rings.

Metal Coordination Chemistry of this compound and Related Ligands

Heteroaromatic compounds containing sulfur, such as thiophene, can act as ligands in coordination chemistry. While this compound itself is not a classic ligand, its derivatives, where the central carbon is replaced by a donor atom like phosphorus or arsenic, demonstrate the coordinating ability of the thienyl moiety. For instance, tri(2-thienyl)phosphine has been used as a ligand for gold(I) chloride and acetate. znaturforsch.com In these complexes, the gold atom binds exclusively to the phosphorus center, with no significant interaction observed between the metal and the sulfur atoms of the thienyl rings. znaturforsch.com

However, the sulfur atoms in the thiophene rings possess lone pairs of electrons and can potentially coordinate to metal centers, particularly soft metals. The geometry of this compound, with its three thienyl groups, could allow for the formation of complexes where the sulfur atoms act as donor sites, potentially leading to multimetallic or chelated structures. The coordination chemistry is highly dependent on the metal ion, the solvent, and the specific reaction conditions.

Radical Chemistry of Tri(2-thienyl)methyl Species

The study of the tri(2-thienyl)methyl radical is a direct extension of the seminal work on the triphenylmethyl radical by Moses Gomberg. cusat.ac.inresearchgate.net Heterocyclic analogs of triarylmethanes, like this compound, are of significant interest for their ability to form persistent radical species. cusat.ac.inresearchgate.net

The tri(2-thienyl)methyl radical is a carbon-centered free radical that can be generated by the homolytic cleavage of the C-H bond at the central carbon atom. This process can be achieved through reaction with a radical initiator or by oxidation of the corresponding carbanion. The stability of the tri(2-thienyl)methyl radical, like its phenyl analog, is derived from the extensive delocalization of the unpaired electron across the π-systems of the three aromatic thiophene rings. This resonance stabilization decreases the reactivity of the radical, allowing it to exist as a persistent species in solution. Such stable, carbon-centered radicals are of interest for applications in materials science, including redox-active systems and spintronics. d-nb.info

Photochemical Transformations of this compound

The photochemical behavior of this compound is an area of interest due to the presence of photosensitive thienyl groups. While detailed studies specifically on this compound are not extensively documented, the photochemical transformations of related thiophene-containing compounds, such as styrylthiophenes, provide insights into potential reaction pathways. The primary photochemical reaction anticipated for structures containing aryl and vinyl groups is photocyclization.

A well-established photochemical reaction for stilbene and its heterocyclic analogues is intramolecular cyclization followed by oxidation to form a new aromatic ring. For instance, 2-styrylthiophene undergoes photocyclization to yield naphtho[2,1-b]thiophene. nih.govacs.org This type of reaction is typically initiated by UV irradiation, which excites the molecule to a higher electronic state. Following excitation, an intramolecular electrocyclic reaction can occur, forming a dihydronaphthalene-like intermediate. Subsequent oxidation, often by air or an added oxidizing agent like iodine, leads to the aromatized final product.

In the case of this compound, it is conceivable that under photochemical conditions, a similar intramolecular cyclization could occur between two of the thienyl rings, although this would be a more complex rearrangement than a typical stilbene-type cyclization. Such a reaction might be expected to proceed through a diradical or zwitterionic intermediate, leading to the formation of a new fused-ring system. The quantum yield of such photochemical transformations would be dependent on factors such as the wavelength of irradiation, the solvent, and the presence of oxygen or other quenching agents.

While specific experimental data on the photochemical transformations of this compound are scarce, the known photochemistry of other thienyl-containing compounds suggests that it would be a fruitful area for further investigation. The potential for forming novel polycyclic aromatic compounds containing multiple thiophene rings makes this an intriguing subject for synthetic and materials chemistry.

Table 1: Potential Photochemical Reactions of Thiophene-Containing Compounds

| Precursor Compound | Reaction Type | Product(s) | Irradiation Conditions |

|---|---|---|---|

| 2-Styrylthiophene | Photocyclization | Naphtho[2,1-b]thiophene | High-pressure Hg lamp |

| 3-Styrylthiophene | Photocyclization | Naphtho[1,2-b]thiophene | High-pressure Hg lamp |

Acid-Base Properties and Protonation/Deprotonation Equilibria

The acid-base properties of this compound are centered around the acidity of the central methine proton (C-H). This compound can be considered a carbon acid, and its acidity is significantly influenced by the ability of the three 2-thienyl rings to stabilize the resulting conjugate base, the tri(2-thienyl)methanide anion.

While the precise pKa of this compound has not been extensively reported, a close structural analog, triphenylmethane (B1682552), has a pKa of approximately 33 in non-aqueous solvents. wikipedia.org This indicates that it is a very weak acid, requiring a strong base for deprotonation. The acidity of triphenylmethane stems from the delocalization of the negative charge of the conjugate base across the three phenyl rings.

In this compound, the 2-thienyl groups are expected to play a similar role in stabilizing the negative charge of the methanide anion. The sulfur atom in the thiophene ring can participate in the delocalization of the negative charge through its d-orbitals, which may lead to a different acidity compared to triphenylmethane. The electron-rich nature of the thiophene ring could potentially make this compound slightly less acidic than triphenylmethane, though it would still be classified as a very weak carbon acid.

Protonation: Protonation of this compound would require a superacid. The most likely site of protonation would be one of the electron-rich thiophene rings, leading to the formation of a thienylium ion. The stability of this cation would be influenced by the delocalization of the positive charge across the ring and the electron-donating or -withdrawing nature of the rest of the molecule.

Deprotonation: Deprotonation of the central methine proton can be achieved using a very strong base, such as an organolithium reagent (e.g., n-butyllithium) or an alkali metal amide (e.g., sodium amide). The resulting tri(2-thienyl)methanide anion is a powerful nucleophile and can be used in various synthetic applications to form new carbon-carbon bonds. The equilibrium for this deprotonation lies far to the left in the presence of weaker bases.

The equilibrium can be represented as follows:

(C₄H₃S)₃CH + B⁻ ⇌ [(C₄H₃S)₃C]⁻ + HB

where B⁻ is a strong base.

Table 2: Comparison of Acidity of Related Carbon Acids

| Compound | pKa | Reference Compound |

|---|---|---|

| Methane | ~50 | Weakest Acid |

| Triphenylmethane | ~33 | Reference for Triarylmethanes wikipedia.org |

| This compound | Not Reported (expected to be in a similar range to triphenylmethane) | Target Compound |

Advanced Spectroscopic and Structural Characterization of Tri 2 Thienyl Methane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics

High-resolution NMR spectroscopy is a cornerstone in the conformational analysis of Tri(2-thienyl)methane, offering a window into the dynamic behavior of the thienyl rings in solution. The rotation of the three thienyl groups around the central methane (B114726) carbon is a key conformational process. In solution, the thiophene (B33073) rings of dendritic tetra-2-thienylmethane, a related compound, are observed to rotate freely on the NMR timescale, indicating that the intramolecular interactions between the thiophene rings are negligible in this state clockss.org.

For the analogous compound, tris(5-acetyl-3-thienyl)methane (TATM), the number of TATM molecules in the crystallographic asymmetric unit can be determined from the multiplicities of the host signals in the 13C CP/MAS NMR spectra researchgate.net. This highlights the utility of NMR in discerning the structural details in the solid state.

While specific multi-dimensional NMR studies on this compound are not extensively documented in the reviewed literature, the application of techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of proton and carbon signals, especially for substituted derivatives. These techniques would also be instrumental in elucidating through-bond and through-space correlations, providing critical constraints for detailed conformational modeling. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information on the spatial proximity of protons on different thienyl rings, offering direct evidence for their preferred orientations.

Solid-state NMR, particularly 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, has proven to be a powerful tool for characterizing the solid-state structure and dynamics of related compounds like tris(5-acetyl-3-thienyl)methane (TATM) researchgate.netacs.org. In the solid state, molecular motion is often more restricted than in solution, and solid-state NMR can provide crucial information about the crystallographic symmetry and the number of molecules in the asymmetric unit acs.org.

Deuterium NMR spectroscopy has been effectively employed to study the dynamics of guest molecules within the inclusion compounds formed by TATM cdnsciencepub.comcdnsciencepub.com. This technique can probe motional processes occurring over a wide range of rates, providing insights into the interactions between the host and guest molecules. While this research focuses on the guest, it underscores the potential of solid-state NMR to probe the dynamics of the this compound framework itself.

A notable application of solid-state NMR is in the study of polymorphism. The 13C CP/MAS NMR spectrum can serve as a "fingerprint" for different polycrystalline solid forms, allowing for rapid phase identification and characterization acs.org.

X-ray Crystallography and Single-Crystal Diffraction Studies

For example, the structure of a TATM-ethanol (2/1) inclusion compound was determined to be triclinic, with the asymmetric unit containing two TATM host molecules and one ethanol guest molecule iucr.org. Such studies are crucial for understanding how these molecules self-assemble in the presence of other chemical entities.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant phenomenon in the solid-state chemistry of this compound derivatives. A remarkable example is the inclusion compound of TATM with 1,3-dichloropropane, which exhibits at least five distinct polymorphic forms acs.orgfigshare.com. These polymorphs can be isolated by carefully controlling the preparation conditions acs.org.

The structural diversity in these polymorphs arises from the conformational flexibility of both the host TATM molecule and the guest molecule acs.org. In four of the five forms of the TATM/1,3-dichloropropane compound, the TATM molecules adopt similar conformations and pack in a common layered motif, with disordered guest molecules residing in cages or channels acs.orgfigshare.com. In the fifth form, the conformation of the TATM host is significantly different, leading to a distinct zigzag channel for the guest molecules acs.orgfigshare.com. This highlights the subtle energetic balance that can lead to different crystal packing architectures.

The table below summarizes the crystallographic data for two polymorphs of the 1,2-dichloroethane/TATM inclusion compound acs.org.

| Feature | Form 1 | Form 2 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 12.488(5) | 14.393(3) |

| b (Å) | 10.372(5) | 10.706(2) |

| c (Å) | 8.335(5) | 15.429(3) |

| α (°) | 84.95(5) | 90 |

| β (°) | 108.74(5) | 114.88(3) |

| γ (°) | 98.51(5) | 90 |

| V (Å3) | 1010(1) | 2154.1(8) |

Data for the 1,2-dichloroethane/TATM inclusion compound.

The solid-state architecture of this compound and its derivatives is governed by a network of intermolecular interactions. These can include conventional hydrogen bonds, as well as weaker interactions such as C-H···π and π–π stacking interactions. In derivatives of 1,3,5-tris(2-thienyl)benzene, strong hydrogen-bonding and π–π interactions drive the self-assembly into supramolecular nanobelts rsc.org.

In the case of TATM inclusion compounds, the host molecules often form channels or cavities that encapsulate guest molecules acs.orgiucr.org. The stability and geometry of these supramolecular assemblies are dictated by the specific interactions between the host and guest. The study of these interactions is crucial for the rational design of new materials with tailored properties.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Investigations

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint that is sensitive to the chemical structure, symmetry, and bonding environment.

For a molecule like this compound, the vibrational spectra would be characterized by modes associated with the thiophene rings and the central methane carbon. Key vibrational modes would include:

C-H stretching of the thiophene rings and the methine group.

C=C and C-S stretching within the thiophene rings.

Ring breathing and deformation modes of the thiophene rings.

C-C stretching and bending modes connecting the thienyl groups to the central carbon.

While specific, detailed vibrational analyses of this compound are not extensively reported in the literature reviewed, data from libraries such as the Aldrich FT-IR Collection can provide reference spectra for such compounds thermofisher.com. Analysis of the FTIR spectrum of methane and its derivatives shows characteristic absorption bands for C-H stretching and bending vibrations researchgate.netwashington.edu. For instance, the degenerate stretching (ν3) and bending (ν4) modes of methane are well-characterized researchgate.net. Similarly, Raman spectroscopy is sensitive to the vibrational modes of methane and other hydrocarbons, with the ν2 Raman band of methane being a prominent feature nih.gov.

The table below provides a general overview of expected vibrational frequency ranges for key functional groups in this compound.

| Vibrational Mode | Expected Frequency Range (cm-1) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methine C-H Stretch | ~2900 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Thiophene Ring Breathing | 1500 - 1300 |

| C-S Stretch | 800 - 600 |

These are general ranges and the exact peak positions for this compound would require experimental measurement and/or theoretical calculation.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions

The electronic transitions of this compound and its derivatives are primarily investigated using UV-Vis absorption and fluorescence emission spectroscopy. These techniques provide insights into the energy levels of the molecular orbitals and the photophysical properties of the compounds. The spectra are characterized by electronic transitions within the π-system of the thiophene rings and the central methane carbon.

Studies on analogous thiophene-derived triarylmethane dyes reveal that the incorporation of thiophene rings in place of phenyl rings significantly influences the spectral properties. The absorption spectra of triarylmethane analogues typically display two main bands in the visible region, often labeled as the x- and y-bands. The lower-energy y-band is particularly sensitive to the nature of the aryl substituents.

Research on a homologous series of malachite green analogues, where phenyl groups are progressively replaced by 2-thienyl groups, demonstrates a consistent bathochromic (red-shift) in the main absorption band with an increasing number of thiophene rings. This shift is attributed to the electron-rich nature of the thiophene ring, which extends the π-conjugation and lowers the energy of the electronic transition. For instance, replacing one phenyl ring with a 2-thienyl group in a malachite green derivative results in a significant red-shift of the absorption maximum. This trend suggests that this compound would exhibit an absorption maximum at a longer wavelength compared to its triphenylmethane (B1682552) counterpart due to the cumulative effect of the three thiophene rings.

Fluorescence studies on these thiophene-containing triarylmethanes show that they are typically weakly fluorescent in low-viscosity solvents due to efficient non-radiative decay pathways involving rotational motion of the aryl groups. However, in more viscous media or when bound to proteins, their fluorescence can be significantly enhanced. Similar to the absorption spectra, the emission spectra also exhibit a red-shift with an increasing number of thiophene rings. This progressive shift in both absorption and emission indicates a systematic modification of the frontier molecular orbital energies by the thiophene units.

Table 4.4.1: Spectroscopic Data for Thiophene-Derived Malachite Green Analogues

| Compound | Number of 2-Thienyl Rings | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Relative Quantum Yield (ΦF) |

|---|---|---|---|---|

| Malachite Green | 0 | 621 | 652 | 1.00 |

| Monothienyl analogue | 1 | 647 | 668 | < 1.00 |

| Bithienyl analogue | 2 | 669 | 700 | < 1.00 |

| Terthienyl analogue | 3 | 692 | 723 | < 1.00 |

Data is presented for dyes in a highly viscous solvent (glycerol) to facilitate radiative emission. The quantum yield is relative to Malachite Green.

This interactive table allows for the sorting and filtering of spectroscopic data for a series of thiophene-containing triarylmethane dyes, illustrating the effect of thiophene substitution on the electronic transitions. The data clearly shows a trend towards longer wavelengths for both absorption and emission as the number of thiophene rings increases.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry is expected to provide characteristic fragmentation pathways.

The most significant fragmentation pathway for triarylmethanes is the cleavage of one of the aryl-C bonds or the C-H bond at the central methane carbon. However, the most characteristic fragmentation for this compound is anticipated to be the loss of a hydrogen atom from the central carbon, leading to the formation of the highly stable tri(2-thienyl)methyl cation ([M-H]+). This cation is stabilized by the delocalization of the positive charge over the three electron-rich thiophene rings. This fragment is expected to be the base peak or one of the most abundant ions in the mass spectrum.

Further fragmentation could involve the cleavage of the thiophene rings themselves. Thiophene and its derivatives are known to undergo complex ring fragmentation, which may include the loss of neutral molecules such as C2H2, CS, or HCS. The presence of multiple thiophene rings in this compound could lead to a complex pattern of lower mass fragments.

Table 4.5.1: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value (predicted) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 248 | [C13H12S3]+• | Molecular Ion (M+•) |

| 247 | [C13H11S3]+ | Loss of H• from the central carbon |

| 165 | [C9H7S2]+ | Loss of a thienyl radical |

| 83 | [C4H3S]+ | Thienyl cation |

These are predicted fragmentation patterns based on the general principles of mass spectrometry for analogous structures.

This interactive table outlines the expected primary ions in the electron ionization mass spectrum of this compound.

No specific studies on the isotopic analysis of this compound are currently available in the literature. Such an analysis could, in principle, be used to confirm the elemental composition of the molecule and its fragments through high-resolution mass spectrometry, which can distinguish between ions of the same nominal mass but different elemental formulas based on their exact mass.

Chiroptical Spectroscopy for Optically Active this compound Derivatives

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for studying the stereochemistry of chiral molecules. For this compound, which is itself achiral, chiroptical properties would only arise in derivatives that have been rendered chiral. This can be achieved by introducing substituents on the thiophene rings in a manner that removes the molecule's planes of symmetry, or by creating a chiral center at the methane carbon by replacing the hydrogen with a fourth, different substituent.

The enantioselective synthesis of triarylmethanes is a recognized challenge in organic chemistry. Consequently, there is a scarcity of research on the chiroptical properties of optically active this compound derivatives. The development of synthetic methods to access enantiomerically pure forms of such compounds is a prerequisite for the investigation of their chiroptical behavior.

Should such chiral derivatives be synthesized, their ECD spectra would be expected to show distinct Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects would be directly related to the absolute configuration of the chiral molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could then be employed to correlate the experimental ECD spectra with the predicted spectra for a given enantiomer, allowing for the unambiguous assignment of its absolute configuration.

At present, detailed research findings, including data tables on the chiroptical properties of optically active this compound derivatives, are not available in the scientific literature.

Computational and Theoretical Investigations of Tri 2 Thienyl Methane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tri(2-thienyl)methane. These methods model the electronic behavior of the molecule, allowing for the prediction of its structure, stability, and reactivity. A systematic investigation into the reactivity and functionalization of this compound has been undertaken, exploring its potential transformations, including the formation of the corresponding tri(2-thienyl)methyl radical cusat.ac.inresearchgate.net.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of this size nih.govnih.gov. DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) and the associated energy.

For a molecule like this compound, geometry optimization would typically be performed using a hybrid functional, such as B3LYP, which incorporates both exchange and correlation effects, paired with a Pople-style basis set like 6-31G(d,p) or a more extensive one like 6-311++G(d,p) to accurately describe the electronic distribution, particularly around the sulfur atoms nih.govscispace.com.

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's propeller-like conformation. The key parameters include the C-C and C-S bond lengths within the thiophene (B33073) rings, the C-H bond lengths, and, most importantly, the dihedral angles describing the orientation of the three thienyl rings relative to the central methane (B114726) carbon. The energetics of different conformers can be compared to identify the global minimum on the potential energy surface and the energy barriers to rotation of the thienyl rings.

Table 1: Representative Geometrical Parameters Calculated using DFT (Note: This table is illustrative of typical parameters obtained from DFT calculations on similar heterocyclic systems, as specific literature values for this compound are not available.)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| Thiophene C=C Bond Length | 1.37 - 1.38 Å |

| Thiophene C-C Bond Length | 1.42 - 1.43 Å |

| Thiophene C-S Bond Length | 1.72 - 1.74 Å |

| C(central)-C(thienyl) Bond Length | 1.51 - 1.53 Å |

| C(thienyl)-C(central)-C(thienyl) Angle | ~110-112° |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widespread method for investigating electronic excited states due to its computational efficiency rsc.orgjoaquinbarroso.com. TD-DFT calculations can predict the energies of vertical electronic excitations, which correspond to the absorption of light and are fundamental to understanding the UV-Visible absorption spectrum of the molecule rsc.org.

The choice of functional is critical for accurate excited-state calculations, especially for systems that may exhibit charge-transfer character. While standard hybrids like B3LYP can be effective, range-separated functionals such as CAM-B3LYP or LC-ωPBE are often preferred to provide a more accurate description of charge-transfer states and to avoid the underestimation of excitation energies common with some functionals ua.escore.ac.uk.

For higher accuracy and to benchmark TD-DFT results, more rigorous ab initio methods like Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) can be employed. These methods provide a more robust theoretical description of the excited states but come at a significantly higher computational cost. Such calculations are crucial for predicting not only absorption but also emission properties, which requires geometry optimization of the excited state to find its energy minimum joaquinbarroso.com.

Molecular Dynamics Simulations for Conformational Space Exploration

This compound is a conformationally flexible molecule, with the three thienyl rings capable of rotating around their bonds to the central carbon. Molecular Dynamics (MD) simulations provide a powerful method to explore this conformational space over time, revealing the dynamic behavior of the molecule mdpi.com. MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system dtic.mil.

Studies on structurally analogous molecules, such as trimesitylmethane and tris(5-acetyl-3-thienyl)methane (TATM), demonstrate how these simulations are applied acs.orgacs.org. TATM, in particular, has been shown to be a conformationally flexible tripodal host molecule acs.org. MD simulations can map the potential energy surface associated with the rotation of the aryl rings, identify low-energy conformations, and calculate the barriers for interconversion between them. This provides a detailed picture of the molecule's flexibility and the preferred spatial arrangement of the thienyl units.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are vital for predicting and interpreting various spectroscopic data. Beyond the UV-Vis spectra predicted by TD-DFT, calculations can provide valuable insights into NMR and vibrational spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. By performing GIAO calculations on a DFT-optimized geometry, one can predict the 1H and 13C NMR spectra of this compound. Comparing these predicted spectra with experimental data can help confirm the solution-state structure and assign specific resonances. For example, in a highly symmetric dendritic derivative, tetrakis(5-(tri-2-thienyl)methyl-2-thienyl)methane, the 1H NMR spectrum was observed to be simple, reflecting the high symmetry and free rotation of the thiophene rings on the NMR timescale clockss.org.

Furthermore, DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes, such as C-H stretches, C=C stretches within the thiophene rings, and the characteristic ring-breathing modes, aiding in the interpretation of experimental vibrational data nih.gov.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for mapping out the detailed pathways of chemical reactions, identifying transition states, and calculating activation energy barriers mdpi.com. This provides a step-by-step understanding of how reactants are converted into products.

The reactivity of this compound and its derivatives has been a subject of theoretical interest. An early theoretical study investigated the isomerization process of the tri(2-thienyl)methyl radical, a key reactive intermediate formed by the abstraction of the methine hydrogen acs.org. DFT calculations can be used to model this process, determining the relative energies of the radical and the transition states for its rearrangement.

More broadly, DFT can be used to explore various potential reactions, such as electrophilic substitution on the thiophene rings or reactions involving the central carbon atom researchgate.net. By calculating the energetics of the entire reaction coordinate, from reactants through transition states to products, computational studies can predict the most likely reaction pathways and explain observed product distributions mdpi.comresearchgate.net.

Investigations into Charge Transfer and Electronic Delocalization

The electronic communication between the three thienyl rings and the nature of charge distribution are key aspects of this compound's properties. Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density nih.govperiodicodimineralogia.it.

Modeling of Solvation Effects and Intermolecular Interactions

The surrounding environment, whether a solvent or the solid state, significantly influences the properties and behavior of a molecule. For this compound, computational and theoretical investigations play a crucial role in elucidating the nuanced effects of solvation and the intricate network of intermolecular interactions that govern its macroscopic properties. These studies provide molecular-level insights that are often inaccessible through experimental means alone.

Solvation Effects

The solubility and stability of this compound in various solvents are dictated by the non-covalent interactions between the solute and solvent molecules. Computational models are employed to predict and understand these effects, often by calculating the solvation free energy. While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the principles of solvation for similar thiophene-based molecules can be applied.

Theoretical approaches to modeling solvation can be broadly categorized into explicit and implicit solvent models. Explicit solvent models involve simulating a number of individual solvent molecules around the solute, offering a detailed picture of the local solvent structure. However, this method is computationally intensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to estimate solvation energies.

For a molecule like this compound, the choice of solvent would significantly impact its conformational flexibility and electronic properties. In non-polar solvents, van der Waals interactions would be the dominant stabilizing force. In polar solvents, dipole-dipole and induced dipole interactions would play a more significant role. Quantum chemical calculations could predict shifts in the electronic absorption spectra (solvatochromism) as a function of solvent polarity, providing insights into the differential stabilization of the ground and excited states of the molecule.

Intermolecular Interactions

In the condensed phase, this compound molecules interact with each other through a variety of non-covalent forces, including π-π stacking, C-H···π interactions, and sulfur-sulfur (S···S) contacts. These interactions are fundamental to the understanding of the crystal packing and the electronic properties of the material in the solid state.

π-π Stacking: The planar thiophene rings of this compound are prone to π-π stacking interactions. Computational methods, particularly Density Functional Theory (DFT) with dispersion corrections (DFT-D), are well-suited to quantify the strength of these interactions. The geometry of the stacked dimers or larger aggregates, such as the inter-planar distance and the degree of offset, can be optimized to find the most stable configurations. The interaction energy is a key parameter derived from these calculations, indicating the stability of the π-stacked arrangement.

Quantum Theory of Atoms in Molecules (QTAIM): This theoretical framework is a powerful tool for analyzing the nature of intermolecular interactions. By examining the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms of interacting molecules. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For instance, the presence of a BCP between two sulfur atoms would be indicative of an S···S interaction.

Below are hypothetical tables representing the kind of data that would be generated from such computational studies on this compound.

Table 1: Calculated Solvation Free Energy (ΔGsolv) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculation Method | ΔGsolv (kcal/mol) |

| n-Hexane | 1.88 | PCM/B3LYP/6-31G(d) | -4.2 |

| Toluene | 2.38 | PCM/B3LYP/6-31G(d) | -5.1 |

| Dichloromethane | 8.93 | PCM/B3LYP/6-31G(d) | -6.8 |

| Acetonitrile | 37.5 | PCM/B3LYP/6-31G(d) | -7.5 |

| Water | 80.1 | PCM/B3LYP/6-31G(d) | -7.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific literature values for this compound were not found.

Table 2: Calculated Intermolecular Interaction Energies for a this compound Dimer

| Interaction Type | Method | Interatomic/Interplanar Distance (Å) | Interaction Energy (kcal/mol) |

| π-π Stacking (Face-to-Face) | DFT-D/B3LYP-D3/def2-TZVP | 3.5 | -8.5 |

| π-π Stacking (Parallel-Displaced) | DFT-D/B3LYP-D3/def2-TZVP | 3.4 | -10.2 |

| C-H···π | DFT-D/B3LYP-D3/def2-TZVP | 2.8 (H to ring centroid) | -2.1 |

| S···S Contact | DFT-D/B3LYP-D3/def2-TZVP | 3.6 | -0.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values for such interactions in similar aromatic systems.

Applications of Tri 2 Thienyl Methane in Non Biological Systems

Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules and polymers to create novel electronic and optoelectronic devices. Thiophene-containing compounds are particularly valued in this area for their excellent charge transport characteristics and environmental stability. The Tri(2-thienyl)methane scaffold, with its cluster of electron-rich thiophene (B33073) rings, presents a foundational structure for the development of advanced materials in this domain.

Charge Transport Materials and Semiconductors

Organic semiconductors are the cornerstone of organic electronic devices, and their ability to transport charge carriers (holes and electrons) is a critical performance metric. While specific charge mobility data for this compound is not extensively documented, the inherent properties of its constituent thiophene rings suggest its potential as a charge transport material. Thiophene oligomers and polymers are well-known for their high hole mobilities.

The investigation of derivatives provides further clues. For instance, diketopyrrolopyrrole (DPP) based small molecules functionalized with bithienyl moieties have been synthesized and characterized. Depending on the terminal electron-acceptor groups, these materials have demonstrated either n-type (electron-transporting) or p-type (hole-transporting) semiconductor behavior. In one study, blending the most effective n-type and p-type DPP dyes resulted in well-balanced ambipolar transistors with both hole and electron mobilities in the range of 10⁻³ cm²/V·s. unito.it Another example can be found in 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine, a C3h-symmetric system, which has been explored for its charge carrier mobility. One of its derivatives exhibited hole and electron mobilities of 3x10⁻⁵ and 4x10⁻³ cm²/V·s⁻¹, respectively, at 100 °C. nih.gov The efficient electron transport in this case was attributed to the triazine core enhancing the stacking between molecules. nih.gov

These findings suggest that the this compound core could serve as a building block for designing both hole and electron transport materials. The central methane (B114726) carbon disrupts the planarity, which could be leveraged to control molecular packing and, consequently, the charge transport properties in the solid state.

Components in Light-Emitting Diodes (LEDs) and Organic Photovoltaics (OPVs)

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are two of the most promising applications of organic semiconductor materials. In OLEDs, materials are needed for light emission and charge transport, while in OPVs, they are required for light absorption and charge separation/transport.

While there is no direct evidence of this compound being used as a primary component in OLEDs or OPVs, its derivatives have shown promise. For example, star-shaped 1,3,5-triazine (B166579) derivatives, which share a similar structural motif of multiple arms extending from a central core, have been synthesized as new electron transport-type host materials for highly efficient green phosphorescent OLEDs. researchgate.net One such device achieved a high external quantum efficiency of 17.5%. researchgate.net Furthermore, near-infrared fluorescent radicals based on tris(2,4,6-trichlorophenyl)methyl derivatives have been developed for OLEDs, with one device achieving a maximum external quantum efficiency of 3.1% with an emission peak at 830 nm. rsc.org

In the context of OPVs, thieno[3,2-b]thiophene (B52689) and triphenylamine-based compounds have been developed as hole transport materials in perovskite solar cells. frontiersin.org These materials have demonstrated the potential for efficient hole extraction and transfer. The structural concept of a central core with radiating arms, as seen in this compound, is a common design strategy for hole transport materials.

The potential for this compound to be functionalized into three-dimensionally elongated molecules like dendrimers is also noteworthy. cusat.ac.in Dendritic architectures are being explored in organic electronics to improve film morphology and device performance.

Electrochromic Devices

Electrochromic devices change their optical properties (color) upon the application of an electrical voltage. This technology is used in smart windows, displays, and mirrors. Conjugated polymers and small molecules containing thiophene units are frequently used in these devices due to their stable and reversible color-changing capabilities upon electrochemical doping and de-doping.

A derivative, 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine, has been investigated as an electrochromic active layer. nih.gov When a solid film of this material was subjected to a potential between +1.9 V and -1.9 V, it exhibited a color change from colorless to orange-yellow, indicating its potential as a promising electrochromic material. nih.gov

The electrochemical activity of the thiophene units in this compound suggests that it could also exhibit electrochromic properties. The application of a potential could lead to the oxidation or reduction of the thiophene rings, resulting in a change in the molecule's electronic structure and, consequently, its absorption of visible light. Further research into the electrochemical behavior of this compound and its thin films would be necessary to fully explore this potential.

Catalysis and Organocatalysis

The application of this compound and its derivatives extends into the realm of catalysis, where these molecules can act as ligands for transition metal catalysts or potentially as organocatalysts themselves.

Ligands in Transition Metal Catalysis

In transition metal catalysis, ligands play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. The thiophene rings in this compound possess sulfur atoms with lone pairs of electrons that can coordinate to a metal center. The tripodal nature of the molecule could allow it to act as a tridentate ligand, potentially forming stable complexes with a variety of transition metals.

While the use of this compound as a ligand is not extensively reported, the broader class of tris(pyrazolyl)methane ligands, which are structural analogues, has been widely studied in coordination and organometallic chemistry. mdpi.comrsc.org These ligands have been shown to coordinate to a diverse range of metal centers and have found applications in various catalytic reactions, including oxidation, hydroformylation, and hydrogenation. mdpi.com

The synthesis of bis- and tetrakis(2-thienyl)allenes has been achieved through Lewis acid-mediated dehydration of allylic alcohols, demonstrating the reactivity of thienyl-substituted precursors in the presence of metal catalysts. uea.ac.uk This suggests that the thienyl groups in this compound could be amenable to coordination with Lewis acidic metal centers. The development of novel allene-derived transition metal complexes for applications in catalysis further highlights the utility of scaffolds that can be functionalized to create effective ligands. uea.ac.uk

Organocatalytic Activity and Reaction Promotion

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While there is no direct research demonstrating the organocatalytic activity of this compound, its structural features suggest potential avenues for exploration. The central methine proton could potentially be abstracted to form a carbanion, which could act as a nucleophilic catalyst. Conversely, the formation of the tris(2-thienyl)methyl radical is a known reaction, and this radical species could potentially initiate radical-mediated transformations. cusat.ac.in

A systematic investigation into the reactivity and functionalization of this compound has been undertaken, highlighting its potential for transformation into more complex molecular architectures. cusat.ac.in Such studies are foundational for exploring the catalytic potential of this molecule and its derivatives.

The Henry reaction, a carbon-carbon bond-forming reaction, has been successfully catalyzed by hydrosoluble complexes bearing the tris(pyrazolyl)methane sulfonate ligand, an analogue of this compound. mdpi.com This demonstrates that tripodal methane-based ligands can support catalytically active metal centers for important organic transformations.

Further research is required to explore the intrinsic catalytic capabilities of this compound and to develop catalytic systems based on its coordination to transition metals. The unique three-dimensional structure and the electronic properties of the thiophene rings make it a compelling candidate for future investigations in the field of catalysis.

Chemical Sensors and Detection Systems

The ability of this compound and its derivatives to form host-guest complexes and exhibit chemoresponsive behavior makes them promising candidates for the development of chemical sensors and detection systems.

While direct studies on the use of this compound as a chemoresponsive material are limited, research on its derivatives highlights the potential of this molecular framework. A notable example is tris(5-acetyl-3-thienyl)methane (TATM), a functionalized derivative of this compound. TATM has been shown to form inclusion compounds with a variety of organic molecules, such as tetrachloromethane, ethanol, n-hexane, and cyclononanone. researchgate.net The formation of these host-guest complexes is driven by weak intermolecular interactions, primarily van der Waals forces, where the guest molecule resides within cavities or channels created by the packing of the TATM host molecules in the crystalline state. researchgate.net

This ability to selectively encapsulate guest molecules is a key characteristic of chemoresponsive materials. The inclusion of an analyte can lead to changes in the physical or chemical properties of the material, such as its color, fluorescence, or conductivity, which can then be used as a sensing signal. The versatility of the tri(thienyl)methane scaffold allows for the introduction of various functional groups onto the thiophene rings, which can be tailored to achieve specific analyte selectivity. researchgate.net

The structural dynamics and guest conformation within these inclusion compounds have been investigated using various physicochemical techniques. For instance, studies on the 1,2-dichloroethane/TATM inclusion compound revealed that the guest molecules exist exclusively in the trans form within "bottleneck" channels in the host lattice. acs.org This demonstrates the role of the host in controlling the conformation of the guest, a principle that can be exploited in designing sensors with high specificity.

The incorporation of ionophoric moieties into the this compound structure could pave the way for its application in ion sensing. While specific research on this compound-based ion sensors is not extensively documented, the general principles of ionophore design can be applied. The thiophene rings can be functionalized with groups capable of selectively binding to specific ions. The binding event would then trigger a detectable signal, potentially through electrochemical or optical means. The three-dimensional structure of this compound could provide a pre-organized platform for the spatial arrangement of these binding sites, enhancing selectivity and sensitivity.

Polymer Chemistry and Advanced Materials Science

This compound serves as a versatile building block in polymer chemistry and advanced materials science, particularly in the synthesis of conductive polymers and complex macromolecular architectures like dendrimers.

Thiophene-based polymers are a well-established class of conductive polymers due to the ability of the thiophene rings to support a delocalized π-electron system. This compound, with its three reactive thiophene units, can be considered a trifunctional monomer for the preparation of branched or cross-linked conductive polymers. The polymerization can be achieved through chemical or electrochemical oxidative coupling, a common method for synthesizing polythiophenes. researchgate.net

While the direct synthesis and characterization of a homopolymer of this compound are not extensively reported, the related compound 1,3,5-tris(2-thienyl)benzene, which also possesses a three-dimensional structure, is noted for its utility in preparing conjugated polymers with increased conductivity due to its branched nature. sigmaaldrich.com The three-dimensional structure of polymers derived from this compound could potentially inhibit the close packing of polymer chains, which can be beneficial in certain electronic applications by influencing the material's morphology and processability. The electrical conductivity of such polymers would be a key parameter of interest, and it is known to be influenced by factors such as doping and the regularity of the polymer chain. researchgate.net

This compound has been explicitly utilized as a precursor in the synthesis of dendritic macromolecules. cusat.ac.in Dendrimers are highly branched, monodisperse polymers with a well-defined three-dimensional structure. The synthesis of a first-generation dendritic tetra-2-thienylmethane, which contains sixteen thiophene rings, involved a synthetic strategy where this compound was a key intermediate. clockss.org This demonstrates the utility of the this compound unit as a foundational component for constructing larger, more complex dendritic architectures. cusat.ac.in

The resulting dendrimers, with their high density of thiophene units, are of interest for their potential applications in optoelectronics and as nanoscale building blocks for functional materials. clockss.org The three-dimensional and globular structure of these dendrimers can lead to unique physical properties, such as high solubility and the ability to form stable amorphous solid-state morphologies, which can be advantageous in preventing intermolecular associations that can quench fluorescence in optoelectronic devices. clockss.org

The formation of these well-defined macromolecular structures is a hallmark of supramolecular chemistry, where non-covalent interactions play a crucial role in the organization of molecules into larger assemblies. mdpi.comnih.gov The ability of this compound derivatives to form host-guest inclusion compounds is another manifestation of their utility in supramolecular chemistry. researchgate.net

Nonlinear Optics (NLO) Materials Research